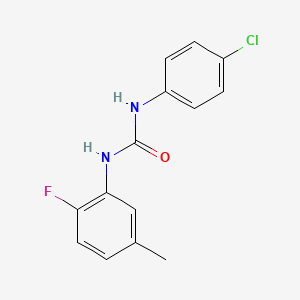

N-(4-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea is a urea derivative characterized by the presence of chlorophenyl and fluoro-methylphenyl groups. This compound is of interest due to its structural specificity, which may contribute to its potential applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of urea derivatives involves reactions between isocyanates and amines. For instance, a series of N,N′-disubstituted ureas containing polycyclic fragments, including fluoro(chloro)phenyl groups, were synthesized with yields ranging from 27% to 73%. These products show promise as inhibitors of human soluble epoxide hydrolase, indicating the versatility of urea derivatives in chemical synthesis and potential pharmacological applications (Danilov et al., 2020).

Molecular Structure Analysis

Molecular structure analysis, such as FT-IR, NMR, and X-ray diffraction studies, plays a crucial role in confirming the chemical structure of synthesized compounds. For a similar compound, (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, the structure was confirmed through IR and single crystal X-ray diffraction studies. These analyses are essential for understanding the spatial arrangement of atoms and the overall geometry of the molecule, which directly influences its chemical reactivity and physical properties (Najiya et al., 2014).

Chemical Reactions and Properties

Urea derivatives can undergo a variety of chemical reactions, including hydrolysis, chlorination, and reactions with other organic compounds, leading to a wide range of products with diverse chemical properties. For example, N,N'-dichlorobis(2,4,6-trichlorophenyl)urea has been used as an efficient reagent for the chlorination of amino esters, amides, and peptides, highlighting the compound's reactivity and utility in organic synthesis (Sathe et al., 2007).

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3-(2-fluoro-5-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN2O/c1-9-2-7-12(16)13(8-9)18-14(19)17-11-5-3-10(15)4-6-11/h2-8H,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPXEJVEGLDXBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]-1-oxaspiro[4.5]decan-2-one](/img/structure/B5670858.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(phenylthio)acetamide](/img/structure/B5670870.png)

![6-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-9H-purine](/img/structure/B5670875.png)

![8-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5670895.png)

![1-methyl-4-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5670913.png)

![2-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5670925.png)

![1-(2,5-dimethyl-3-furoyl)-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5670930.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5670943.png)